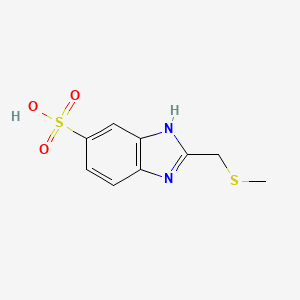

2-((Methylthio)methyl)-1H-benzimidazole-5-sulphonic acid

Description

2-((Methylthio)methyl)-1H-benzimidazole-5-sulphonic acid (CAS: 40878-72-6, EC: 255-126-0) is a benzimidazole derivative featuring a methylthio methyl (-SCH2CH3) substituent at position 2 and a sulphonic acid (-SO3H) group at position 5 . This compound is structurally related to several pharmacologically active benzimidazole derivatives, though its specific applications remain less documented in the provided evidence.

Properties

CAS No. |

29490-03-7 |

|---|---|

Molecular Formula |

C9H10N2O3S2 |

Molecular Weight |

258.3 g/mol |

IUPAC Name |

2-(methylsulfanylmethyl)-3H-benzimidazole-5-sulfonic acid |

InChI |

InChI=1S/C9H10N2O3S2/c1-15-5-9-10-7-3-2-6(16(12,13)14)4-8(7)11-9/h2-4H,5H2,1H3,(H,10,11)(H,12,13,14) |

InChI Key |

BLKZOCKYCALVQP-UHFFFAOYSA-N |

Canonical SMILES |

CSCC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Formation of Benzimidazole Core

The benzimidazole nucleus is typically synthesized by condensation of o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic or dehydrating conditions. For the 5-sulphonic acid substitution, sulphonation of the benzimidazole ring is performed using strong sulphonating agents such as chlorosulphonic acid or sulfur trioxide complexes, targeting the 5-position selectively.

Introduction of the Methylthio Group

The methylthio (-SCH3) substituent is introduced at the 2-position via a chloromethyl intermediate. The common approach involves:

- Conversion of the 2-methyl group on benzimidazole to a chloromethyl group using thionyl chloride (SOCl2) in an organic solvent such as dichloromethane.

- Subsequent nucleophilic substitution of the chloromethyl intermediate with a methylthiolate ion (generated from sodium methylthiolate or methylthiol in the presence of a base) to yield the 2-((methylthio)methyl) derivative.

This method is favored for its mild conditions and relatively high yield.

Sulphonation to 5-Sulphonic Acid

The 5-position sulphonation is achieved by treating the benzimidazole derivative with chlorosulphonic acid or sulfur trioxide-pyridine complex. Reaction conditions are carefully controlled to prevent over-sulphonation or degradation of sensitive groups. The sulphonation typically proceeds via electrophilic aromatic substitution, selectively targeting the 5-position due to electronic and steric effects.

Purification and Isolation

The crude product is purified by recrystallization or filtration after solvent removal. Common solvents include dichloromethane, ethyl acetate, or mixtures thereof. The product is often isolated as a crystalline powder, with purity confirmed by chromatographic and spectroscopic methods.

Representative Synthetic Route Summary Table

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Benzimidazole formation | o-Phenylenediamine + aldehyde/carboxylic acid, acid catalyst | 1H-Benzimidazole core | 80-90 | Standard condensation |

| 2 | Chloromethylation | SOCl2 in dichloromethane, 0–40°C | 2-Chloromethyl-1H-benzimidazole | 85-90 | Controlled temperature critical |

| 3 | Methylthio substitution | Sodium methylthiolate or methylthiol + base, alcohol solvent | 2-((Methylthio)methyl)-1H-benzimidazole | 80-92 | Phase transfer catalyst may be used |

| 4 | Sulphonation | Chlorosulphonic acid or SO3-pyridine complex, 0–50°C | 2-((Methylthio)methyl)-1H-benzimidazole-5-sulphonic acid | 70-85 | Selective sulphonation at 5-position |

| 5 | Purification | Recrystallization from dichloromethane/ethyl acetate | Pure final compound | — | Ensures removal of impurities |

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Acid-Base Chemistry

The sulfonic acid group (-SO₃H) in 2-((Methylthio)methyl)-1H-benzimidazole-5-sulphonic acid enables strong acid-base reactivity. Sulfonic acids are highly acidic due to the stabilization of the conjugate base by resonance. This compound can act as a proton donor, participating in acid-base neutralization reactions with bases such as sodium hydroxide or potassium carbonate.

Key Features :

-

Proton Donation : The sulfonic acid group readily releases a proton (H⁺), forming a stable sulfonate anion (-SO₃⁻).

-

Applications : This property is critical in pharmaceutical formulations, where solubility and pH-dependent interactions are essential.

Structural Comparisons and Functional Group Analysis

A comparison with structurally similar compounds highlights the unique reactivity profile of this compound:

| Compound | Functional Groups | Key Reactivity |

|---|---|---|

| This compound | Sulfonic acid (-SO₃H), methylthio (-SCH₃) | Acid-base reactions, potential nucleophilic substitution |

| Omeprazole | Proton pump inhibitor (no sulfonic acid) | Proton-dependent binding to H+/K+ ATPase |

| 1H-Benzimidazole-5-sulphonic acid | Sulfonic acid (no methylthio) | Acid-base chemistry, analytical standard |

| 2-Mercaptobenzimidazole | Thiol (-SH) | Oxidation, metal chelation |

The presence of both sulfonic acid and methylthio groups confers dual functionality, enhancing aqueous solubility and enabling participation in both acid-base and potential nucleophilic reactions.

Analytical and Stability Considerations

While not a chemical reaction, the compound’s stability and analysis are influenced by its reactivity:

-

HPLC Analysis : A reverse-phase method using acetonitrile, water, and phosphoric acid effectively separates and quantifies this compound. For mass spectrometry compatibility, phosphoric acid is replaced with formic acid .

-

Solubility : The sulfonic acid group significantly improves water solubility, a critical factor in pharmaceutical applications.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity

Research indicates that 2-((Methylthio)methyl)-1H-benzimidazole-5-sulphonic acid may exhibit antimicrobial properties akin to other benzimidazole derivatives. These compounds are known to be effective against a range of pathogens, including bacteria and fungi. The sulfonic acid group likely enhances solubility and bioavailability, increasing efficacy in biological systems.

Antiviral Properties

Benzimidazole derivatives have been studied for their antiviral activities against various viruses, including enteroviruses and herpes simplex virus. Preliminary studies suggest that this compound could interact with viral proteins, potentially inhibiting viral replication .

Anti-inflammatory Effects

Several studies have reported that benzimidazole derivatives possess anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit cyclooxygenase enzymes, which play a critical role in inflammation pathways. This suggests potential applications in treating inflammatory diseases .

Analytical Chemistry Applications

The compound's solubility and stability make it suitable for various analytical techniques, including:

- Chromatography : It can be utilized as a reference standard or an active component in chromatographic methods due to its distinct chemical properties.

- Mass Spectrometry : The compound's compatibility with mass spectrometry enhances its utility in complex mixture analysis and pharmacokinetic studies .

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of various benzimidazole derivatives highlighted that compounds similar to this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications could enhance antimicrobial potency, suggesting avenues for drug development .

Case Study 2: Anti-inflammatory Activity

In another study focused on anti-inflammatory effects, derivatives of benzimidazoles were tested for their ability to inhibit cyclooxygenase enzymes. The results demonstrated that compounds with similar structures showed promising results in reducing inflammation in animal models, indicating potential therapeutic applications for inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-((Methylthio)methyl)-1H-benzimidazole-5-sulphonic acid involves its interaction with specific molecular targets. The sulphonic acid group enhances its solubility and facilitates binding to target proteins or enzymes. The methylthio group may participate in redox reactions, influencing the compound’s biological activity. The benzimidazole core is known to interact with nucleic acids and proteins, contributing to its diverse biological effects.

Comparison with Similar Compounds

Structural Features

The table below compares the target compound with structurally related benzimidazole derivatives:

Key Observations :

- Sulphonic Acid Group : Present in the target compound, Ensulizole , and 2-(2-hydroxy-phenyl) derivative , this group enhances hydrophilicity and is critical in UV-filtering applications (e.g., Ensulizole).

- Thioether vs. Thiol : The methylthio methyl group in the target compound differs from the thiol (-SH) in 2-mercapto derivatives , likely reducing reactivity while improving stability.

Physicochemical Properties

Biological Activity

2-((Methylthio)methyl)-1H-benzimidazole-5-sulphonic acid is a compound characterized by its unique molecular structure, which includes a benzimidazole core, a methylthio group, and a sulfonic acid functional group. Its molecular formula is , with a molecular weight of approximately 258.31 g/mol. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and antiparasitic domains.

The compound exhibits solubility in water, which may enhance its bioavailability and efficacy in biological systems. The presence of the sulfonic acid group is hypothesized to improve its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways.

Antimicrobial Properties

Research indicates that this compound may exhibit significant antimicrobial activity . Benzimidazole derivatives are generally known for their effectiveness against a range of pathogens, including bacteria and fungi. Preliminary investigations suggest this compound could have similar properties, potentially outperforming traditional antibiotics in certain scenarios .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | Target Pathogen | MIC (µg/ml) | Reference |

|---|---|---|---|

| This compound | E. coli | TBD | |

| Benzimidazole derivative A | S. aureus | 50 | |

| Benzimidazole derivative B | C. albicans | 250 |

Antiparasitic Activity

In vitro studies have demonstrated that related benzimidazole compounds exhibit potent antiparasitic effects against protozoan pathogens such as Giardia intestinalis, Trichomonas vaginalis, and Entamoeba histolytica. Some derivatives have shown IC50 values within the nanomolar range, indicating strong biological activity .

Table 2: Antiparasitic Activity of Related Compounds

| Compound | Target Parasite | IC50 (nM) | Reference |

|---|---|---|---|

| This compound | TBD | TBD | |

| Compound 1 (Benzimidazole derivative) | G. intestinalis | <10 | |

| Compound 3 (Benzimidazole derivative) | T. vaginalis | <20 |

The exact mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is believed that the compound may interact with key proteins involved in metabolic pathways or cellular processes, potentially influencing drug metabolism or efficacy .

Case Studies

Several studies have focused on the synthesis and evaluation of benzimidazole derivatives, including those structurally similar to this compound. For instance, a series of methylthio-substituted benzimidazoles were synthesized and evaluated for their antibacterial properties against various strains, demonstrating promising results that warrant further investigation into their therapeutic potential .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-((Methylthio)methyl)-1H-benzimidazole-5-sulphonic acid?

- Answer : The compound can be synthesized via Mannich base reactions. A typical protocol involves refluxing 2-((Methylthio)methyl)-1H-benzimidazole with sulfonic acid derivatives in absolute ethanol, catalyzed by HCl. Reaction progress is monitored using TLC (n-hexane:ethyl acetate:methanol, 3:2:1 ratio) . Alternative solvent-free reductive amination approaches, as described for analogous sulfonamide derivatives, may also apply, with reaction completion verified via TLC (chloroform:methanol, 7:3 ratio) .

Q. How is structural characterization performed for this compound?

- Answer : Use FTIR to identify functional groups (e.g., sulfonic acid S=O stretches at ~1350–1150 cm⁻¹) and NMR (¹H/¹³C) to confirm substitution patterns. For example, the methylthio group typically appears as a singlet at ~2.5 ppm in ¹H NMR. X-ray crystallography is recommended for resolving ambiguities in tautomeric forms or stereochemistry .

Q. What analytical techniques ensure purity assessment?

- Answer : Purity is validated using HPLC with UV detection (λ = 254 nm) and reverse-phase C18 columns. For impurity profiling, compare retention times against known sulfonamide mixtures analyzed via gradient elution (e.g., 0.1% phosphoric acid/acetonitrile) . TLC remains a cost-effective preliminary method, with Rf values calibrated against reference standards .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of derivatives?

- Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking against target proteins (e.g., cancer-related kinases) evaluates binding affinities. For example, Mannich base derivatives of benzimidazole sulfonic acids showed enhanced binding to tyrosine kinases in silico, correlating with in vitro antiproliferative activity .

Q. What strategies resolve contradictions in biological assay data?

- Answer : Cross-validate results using orthogonal assays. For instance, if cytotoxicity in cancer cell lines (e.g., MCF-7) conflicts with enzymatic inhibition data, perform dose-response curves and apoptosis assays (e.g., Annexin V staining) to confirm mechanisms. Adjust solvent systems (e.g., DMSO concentration ≤0.1%) to rule out artifactorial toxicity .

Q. How do substituents influence the compound’s UV absorption properties?

- Answer : The methylthio group enhances π→π* transitions, shifting absorption maxima (λmax) compared to phenyl-substituted analogs. Compare UV spectra (200–400 nm) in polar solvents (e.g., methanol) to benchmark against 2-Phenylbenzimidazole-5-sulfonic acid, a known UV absorber with λmax ~310 nm .

Methodological Considerations

Designing experiments to study sulfonic acid group reactivity:

- Answer : Conduct nucleophilic substitution reactions with alkyl halides or aryl boronic acids under basic conditions (pH 8–10). Monitor sulfonate ester formation via LC-MS and quantify yields using internal standards (e.g., 4-nitrobenzoic acid) .

Optimizing solubility for in vitro studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.